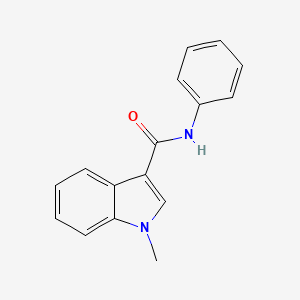

1-methyl-N-phenyl-1H-indole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-methyl-N-phenyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields Indole derivatives are significant due to their presence in many natural products and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-methyl-N-phenyl-1H-indole-3-carboxamide can be synthesized through a multi-step process involving the methylation of indole followed by the formation of the carboxamide group. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . The subsequent N-alkylation and carboxamide formation can be achieved using reagents such as alkyl halides and amines .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are crucial for scaling up the synthesis while maintaining efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: 1-methyl-N-phenyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

-

Antithrombotic Activity

- Compounds related to 1-methyl-N-phenyl-1H-indole-3-carboxamide have been identified as reversible antagonists of the P2Y12 purinergic receptor. This receptor is crucial in platelet aggregation, making these compounds promising candidates for treating thromboembolic diseases such as myocardial infarction and stroke . Their ability to inhibit platelet aggregation positions them as potential therapeutic agents in cardiovascular medicine.

-

Antimicrobial Properties

- Recent studies have highlighted the effectiveness of N-phenylindole derivatives against Mycobacterium tuberculosis (Mtb). For instance, modifications at the nitrogen site and the introduction of various substituents have led to compounds with minimum inhibitory concentration (MIC) values as low as 0.125 µg/mL, indicating strong anti-TB activity . This suggests that derivatives of this compound may serve as effective treatments for tuberculosis.

-

α-Glucosidase Inhibition

- A novel series of derivatives incorporating indole structures have been synthesized and evaluated for their inhibitory effects on α-glucosidase, an enzyme implicated in diabetes management. These compounds demonstrated significant in vitro activity, suggesting their potential use in managing blood sugar levels in diabetic patients .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods, including:

- Consecutive Two-Step Synthesis : This method has been effectively utilized to produce polysubstituted indoles from readily available starting materials. The scalability of this synthesis route has been demonstrated with high yields .

- Gold-Catalyzed Reactions : Innovative strategies involving gold catalysis have been explored to enhance the efficiency of synthesizing indole derivatives. These methods focus on optimizing reaction conditions to achieve higher yields and purity .

Case Study 1: Cardiovascular Applications

A study focusing on the antithrombotic properties of indole derivatives revealed that certain compounds effectively reduced thrombus formation in animal models. These findings support the potential use of this compound derivatives in clinical settings for preventing cardiovascular events.

Case Study 2: Tuberculosis Treatment

In a comparative study, several N-phenylindole derivatives were tested against Mtb strains. The results indicated that specific structural modifications significantly enhanced antimicrobial activity, paving the way for future drug development targeting resistant strains of tuberculosis.

Mécanisme D'action

The mechanism of action of 1-methyl-N-phenyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

- 1-Methyl-1H-Indole-3-Carboxamide

- N-Phenyl-1H-Indole-3-Carboxamide

- 1-Methyl-N-Phenyl-1H-Indole-2-Carboxamide

Comparison: 1-methyl-N-phenyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .

Activité Biologique

1-Methyl-N-phenyl-1H-indole-3-carboxamide, a member of the indole family, has garnered significant attention due to its diverse biological activities. This compound is structurally related to various indole derivatives known for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides an in-depth exploration of the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula C_15H_14N_2O and features a methyl group attached to the nitrogen of the indole ring and a phenyl group at the nitrogen of the carboxamide. Its structural characteristics contribute to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂O |

| Molecular Weight | 238.28 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | White solid |

Indole derivatives, including this compound, exhibit their biological effects through various mechanisms. They are known to interact with multiple receptors and enzymes, influencing several biochemical pathways.

- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, demonstrating potential as an anticancer agent .

- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity is crucial for developing therapies for chronic inflammatory diseases .

- Antimicrobial Properties : Indoles are also noted for their antimicrobial activities. Preliminary studies have indicated that this compound may possess antibacterial properties against various pathogens .

Study 1: Anticancer Activity

A study evaluating the cytotoxicity of this compound on different cancer cell lines revealed an IC50 value of approximately 12.41 μM against MCF-7 breast cancer cells. The compound induced apoptosis through increased levels of reactive oxygen species (ROS) and activation of caspase pathways .

Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was found to significantly reduce levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its potential as an anti-inflammatory agent. The study highlighted its ability to downregulate inflammatory signaling pathways .

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

1-methyl-N-phenylindole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18-11-14(13-9-5-6-10-15(13)18)16(19)17-12-7-3-2-4-8-12/h2-11H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZFAXRACDZTJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.